molecular formula C15H21Cl3N4 B2570748 1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1351644-32-0

1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No. B2570748
CAS RN: 1351644-32-0
M. Wt: 363.71
InChI Key: YDBHADRRJPTZDW-UHFFFAOYSA-N
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Description

“1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride” is a chemical compound with the formula C11H15Cl4N3 . It contains an imidazole ring, which is a key component in many functional molecules .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies focus on the bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring .


Chemical Reactions Analysis

The synthesis of imidazoles involves various chemical reactions, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process .

Scientific Research Applications

Antidiabetic Activity

Piperazine derivatives, including those with modifications on the imidazoline ring and piperazine skeleton, have been identified as new antidiabetic compounds. These derivatives, through structure-activity relationship studies, have shown potent antidiabetic activity in a rat model of diabetes, mediated by significant increases in insulin secretion independently of alpha2 adrenoceptor blockage. Notably, compounds like 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have demonstrated strong glucose tolerance improvement without any side effects or hypoglycemic effect, suggesting potential clinical applications in diabetes management (Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

A series of azole-containing piperazine derivatives have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. Some compounds have exhibited remarkable antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole. This indicates the potential of these derivatives in treating infectious diseases involving bacteria and fungi (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Activity

Novel compounds with a piperazine backbone have been synthesized and evaluated for their anti-inflammatory activity. These derivatives have shown promising in vitro and in vivo anti-inflammatory effects, suggesting their potential for developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Antitubercular Activity

Compounds designed by integrating piperazine and imidazole moieties have exhibited potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of such hybrid molecules in developing new treatments for tuberculosis (Jallapally et al., 2014).

Chemotherapy Against Tropical Diseases

Copper complexes with imidazole derivatives have been synthesized, showing potential as novel metal-based chemotherapeutic agents against tropical diseases. This research underscores the role of metal coordination in enhancing the therapeutic efficacy of imidazole derivatives (Navarro et al., 2000).

Future Directions

The field of imidazole synthesis is continually advancing, with ongoing research into the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components in many functional molecules, suggesting a promising future for this area of study .

Mechanism of Action

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4.2ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)12-13-3-2-4-14(16)11-13;;/h2-6,11H,7-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHADRRJPTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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